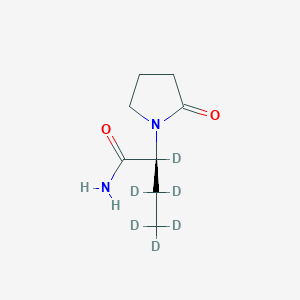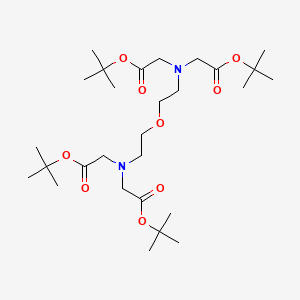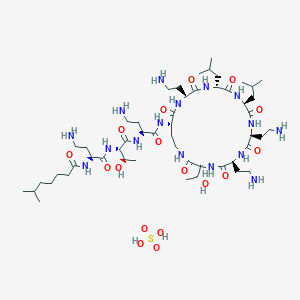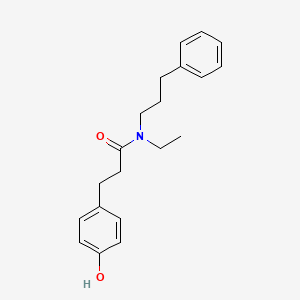
1,2-Bis(2-bromoethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-bromoethoxy)benzene is an organic compound with the molecular formula C10H12Br2O2 and a molecular weight of 324.01 g/mol . This compound is characterized by the presence of two bromoethoxy groups attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
1,2-Bis(2-bromoethoxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dihydroxybenzene with 2-bromoethanol in the presence of a base such as potassium carbonate . The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,2-Bis(2-bromoethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as azide ions, leading to the formation of azidoethoxy derivatives.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products under specific conditions.
Reduction: Reduction reactions can convert the bromoethoxy groups to ethoxy groups or other reduced forms.
Common reagents used in these reactions include sodium azide for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Bis(2-bromoethoxy)benzene has a wide range of applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and as a linker in bioconjugation reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-bromoethoxy)benzene depends on its specific application. In chemical reactions, the bromoethoxy groups act as reactive sites for nucleophilic substitution, oxidation, and reduction reactions. The molecular targets and pathways involved vary based on the context of its use. For example, in bioconjugation reactions, the compound may target specific functional groups on biomolecules, facilitating the formation of covalent bonds.
Comparison with Similar Compounds
1,2-Bis(2-bromoethoxy)benzene can be compared with other similar compounds, such as:
1,4-Bis(2-bromoethoxy)benzene: This isomer has the bromoethoxy groups attached to the 1 and 4 positions of the benzene ring, leading to different chemical properties and reactivity.
1,2-Bis(bromomethyl)benzene: This compound has bromomethyl groups instead of bromoethoxy groups, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromoethoxy groups, which confer unique reactivity and versatility in synthetic applications.
Properties
Molecular Formula |
C10H12Br2O2 |
|---|---|
Molecular Weight |
324.01 g/mol |
IUPAC Name |
1,2-bis(2-bromoethoxy)benzene |
InChI |
InChI=1S/C10H12Br2O2/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4H,5-8H2 |
InChI Key |
DVSPOUOWKJMGBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCBr)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


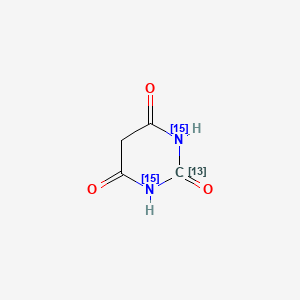
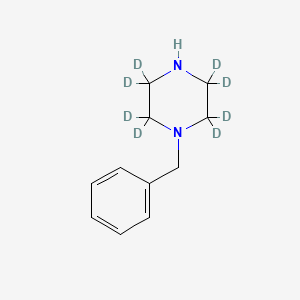
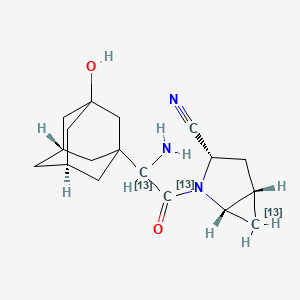
![[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate](/img/structure/B13443786.png)
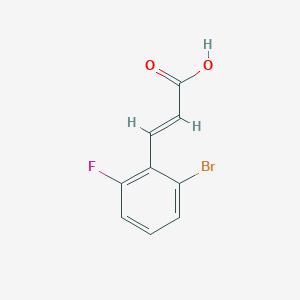
![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
![2-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B13443801.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
